Differentiation via Predicted Physicochemical Profile: LogP vs. 4-Ethoxy and 3,5-Difluoro Analogs
The calculated partition coefficient (LogP), a key predictor of membrane permeability and solubility, provides a point of differentiation between this compound and its closest regioisomer. 2-Ethoxy-3,5-difluorobenzamide has a calculated LogP of 1.4624 , which is lower than the 1.62 calculated for 4-Ethoxy-3,5-difluorobenzamide . Furthermore, this compound's LogP is higher than the 1.06-1.11 reported for the parent, non-ethoxylated analog, 3,5-Difluorobenzamide [1]. This demonstrates the quantifiable impact of both the presence and position of the ethoxy group on a critical drug-like property.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.4624 (calculated) |
| Comparator Or Baseline | 4-Ethoxy-3,5-difluorobenzamide (1.62, calculated); 3,5-Difluorobenzamide (1.06-1.11, calculated) |
| Quantified Difference | -0.1576 vs. 4-ethoxy analog; +0.35-0.40 vs. 3,5-difluoro analog |
| Conditions | Computational prediction (software unspecified). |
Why This Matters
For medicinal chemistry applications, LogP directly influences absorption and distribution; this data allows a scientist to quantitatively select the analog with the lipophilicity profile that best matches their target product profile.
- [1] ChemBase. 3,5-Difluorobenzamide. LogP = 1.10929. View Source
